molecular formula C10H10BrNO2 B13169476 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13169476
M. Wt: 256.10 g/mol
InChI Key: XUDNIWTZBVJFNE-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a brominated benzaldehyde derivative that contains a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of a benzaldehyde precursor followed by the introduction of the hydroxyazetidine group. One common method involves the following steps:

    Bromination: The starting material, 2-bromo-6-nitrobenzaldehyde, is synthesized by brominating 2-nitrobenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.

    Azetidine Formation: The amine is reacted with chloroacetyl chloride to form the azetidine ring, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzoic acid.

    Reduction: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitrobenzaldehyde: A precursor in the synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde.

    2-Bromo-6-(3-azetidinyl)benzaldehyde: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    6-(3-Hydroxyazetidin-1-yl)benzaldehyde: Does not contain the bromine atom, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the hydroxyazetidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2

InChI Key

XUDNIWTZBVJFNE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C(=CC=C2)Br)C=O)O

Origin of Product

United States

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